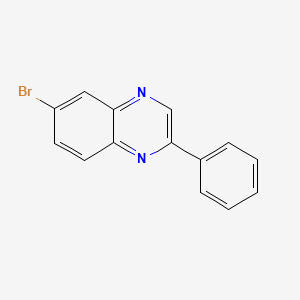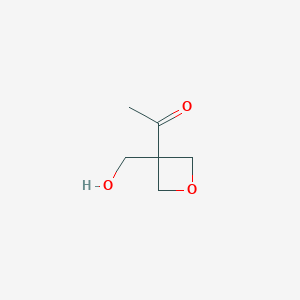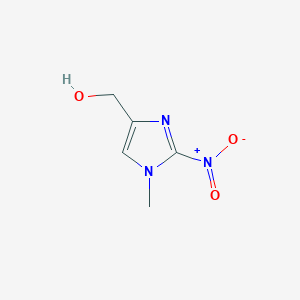
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 2-position, a methyl group at the 1-position, and a hydroxymethyl group at the 4-position of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol can be achieved through various synthetic routes. One common method involves the reduction of 1-methyl-2-nitroimidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature . Another approach includes the Grignard reaction of 2-formyl-1-methyl-1H-imidazole with phenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of scalable reaction conditions and efficient purification techniques, are likely employed to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Reduction: 1-Methyl-2-amino-1H-imidazol-4-yl)methanol.
Oxidation: 1-Methyl-2-nitro-1H-imidazol-4-carboxylic acid.
Substitution: Derivatives with different functional groups replacing the hydroxymethyl group.
科学的研究の応用
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or other biological activities. The nitro group may play a crucial role in its antimicrobial activity by undergoing reduction to form reactive intermediates that damage microbial cells .
類似化合物との比較
Similar Compounds
2-Methyl-4-nitro-1H-imidazole: Similar structure but lacks the hydroxymethyl group.
1-Methyl-2-amino-1H-imidazol-4-yl)methanol: Similar structure but has an amino group instead of a nitro group.
Uniqueness
(1-Methyl-2-nitro-1H-imidazol-4-yl)methanol is unique due to the presence of both a nitro group and a hydroxymethyl group on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
特性
分子式 |
C5H7N3O3 |
|---|---|
分子量 |
157.13 g/mol |
IUPAC名 |
(1-methyl-2-nitroimidazol-4-yl)methanol |
InChI |
InChI=1S/C5H7N3O3/c1-7-2-4(3-9)6-5(7)8(10)11/h2,9H,3H2,1H3 |
InChIキー |
LLUMKDOKDUKTAA-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




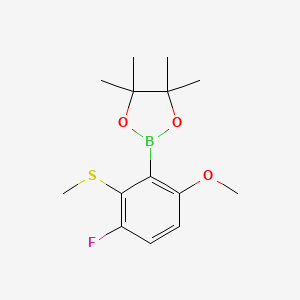
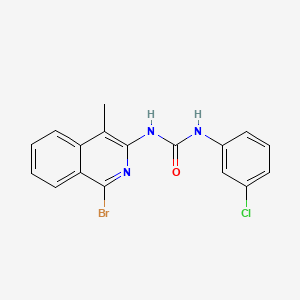
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
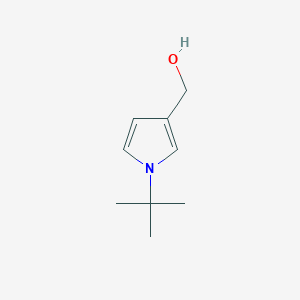

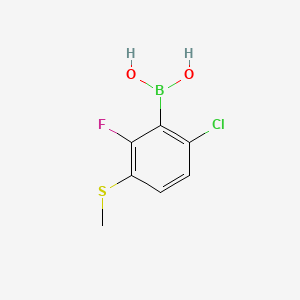
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

